molecular formula C10H16N2O2S B8752291 (4-Ethyl-thiazol-2-yl)-carbamic acid tert-butyl ester

(4-Ethyl-thiazol-2-yl)-carbamic acid tert-butyl ester

Cat. No.: B8752291
M. Wt: 228.31 g/mol
InChI Key: SCLAIFVNSVLVLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Ethyl-thiazol-2-yl)-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C10H16N2O2S and its molecular weight is 228.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

tert-butyl N-(4-ethyl-1,3-thiazol-2-yl)carbamate

InChI

InChI=1S/C10H16N2O2S/c1-5-7-6-15-8(11-7)12-9(13)14-10(2,3)4/h6H,5H2,1-4H3,(H,11,12,13)

InChI Key

SCLAIFVNSVLVLD-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)NC(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The above prepared 4-ethyl-thiazol-2-ylamine (1.50 g, 11.7 mmol) was dissolved in 23 mL of tBuOH and treated successively with DMAP (0.143 g, 0.1 eq.), NaHCO3 (2.46 g, 2.5 eq.) and BOC2O (2.81 g, 1.1 eq.). After stirring for 0.5 h at 40° C., the reaction mixture was poured onto icewater/NH4Cl, twofold extracted with ethyl acetate, washed with water, dried over sodium sulfate, and evaporated to dryness. Ensuing flash chromatography (SiO2, heptane/ethyl acetate=85/15), yielded finally 2.04 g of the title compound as yellow solid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
23 mL
Type
solvent
Reaction Step Three
Quantity
2.46 g
Type
reactant
Reaction Step Four
Name
Quantity
2.81 g
Type
reactant
Reaction Step Four
Name
Quantity
0.143 g
Type
catalyst
Reaction Step Four

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